molecular formula C18H18N2O8S B4110895 Ethyl 3-{[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate

Ethyl 3-{[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate

Cat. No.: B4110895
M. Wt: 422.4 g/mol
InChI Key: XDVDOXDZMXQZKJ-UHFFFAOYSA-N
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Description

Ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 3-hydroxybenzoate. This intermediate is then reacted with N-[(4-nitrophenyl)sulfonyl]glycine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Reduction of the nitro group yields the corresponding amine.

    Reduction: Hydrolysis of the ester group yields the corresponding carboxylic acid.

    Substitution: Electrophilic aromatic substitution yields various substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate can be compared with similar compounds such as:

    Ethyl 3-hydroxybenzoate: Lacks the nitro and sulfonyl groups, making it less reactive.

    N-[(4-nitrophenyl)sulfonyl]glycine: Lacks the ester and benzoate groups, limiting its applications.

    Ethyl 4-nitrobenzoate: Similar structure but lacks the glycine and sulfonyl groups, affecting its reactivity and applications.

Properties

IUPAC Name

ethyl 3-[[2-[(4-nitrophenyl)sulfonylamino]acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O8S/c1-2-27-18(22)14-5-3-4-13(10-14)12-28-17(21)11-19-29(25,26)16-8-6-15(7-9-16)20(23)24/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVDOXDZMXQZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-{[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate
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Ethyl 3-{[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate

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